molecular formula C26H43NO6 B13848582 Glycoallocholic acid CAS No. 66421-55-4

Glycoallocholic acid

Cat. No.: B13848582
CAS No.: 66421-55-4
M. Wt: 465.6 g/mol
InChI Key: RFDAIACWWDREDC-JODXHIDWSA-N
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Description

Glycoallocholic acid is a bile acid conjugate that plays a crucial role in the emulsification and absorption of dietary fats. It is formed by the conjugation of allocholic acid with glycine. This compound is found in the bile of mammals and is essential for the digestion and absorption of lipids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glycoallocholic acid typically involves the conjugation of allocholic acid with glycine. This reaction can be catalyzed by enzymes or chemical catalysts under specific conditions. The reaction generally requires a controlled environment with precise pH and temperature to ensure the successful conjugation of the two molecules.

Industrial Production Methods: Industrial production of this compound involves the extraction of allocholic acid from bile, followed by its conjugation with glycine. This process is carried out in large-scale reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The final product is then purified using various techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Glycoallocholic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually carried out under anhydrous conditions.

    Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution being carried out.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives have different chemical and biological properties, making them useful in various applications.

Scientific Research Applications

Glycoallocholic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the behavior of bile acids and their derivatives in various chemical reactions.

    Biology: It is used to study the role of bile acids in the digestion and absorption of dietary fats.

    Medicine: It is used in the development of drugs for the treatment of liver and gallbladder diseases.

    Industry: It is used in the production of detergents and emulsifiers due to its ability to solubilize fats.

Mechanism of Action

Glycoallocholic acid exerts its effects by acting as a detergent to solubilize fats, facilitating their absorption in the intestines. It interacts with specific receptors and transporters in the intestinal cells, promoting the emulsification and absorption of dietary lipids. The molecular targets and pathways involved in this process include the bile acid receptors and transporters, which play a crucial role in lipid metabolism.

Comparison with Similar Compounds

Glycoallocholic acid is similar to other bile acid conjugates such as glycocholic acid and taurocholic acid. it is unique in its specific structure and properties, which make it particularly effective in the emulsification and absorption of fats. Similar compounds include:

    Glycocholic acid: A conjugate of cholic acid with glycine.

    Taurocholic acid: A conjugate of cholic acid with taurine.

    Glycodeoxycholic acid: A conjugate of deoxycholic acid with glycine.

These compounds share similar functions but differ in their chemical structures and specific biological activities.

Properties

CAS No.

66421-55-4

Molecular Formula

C26H43NO6

Molecular Weight

465.6 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

InChI

InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15-,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1

InChI Key

RFDAIACWWDREDC-JODXHIDWSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

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